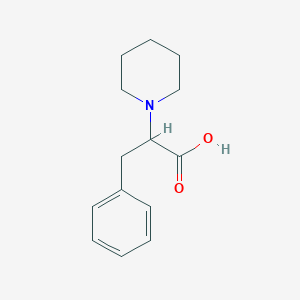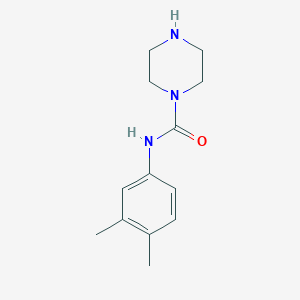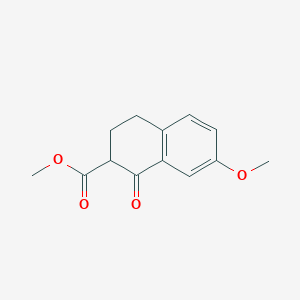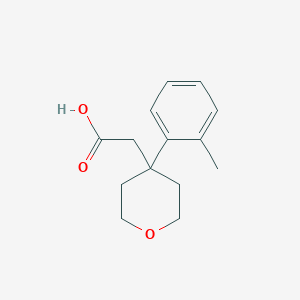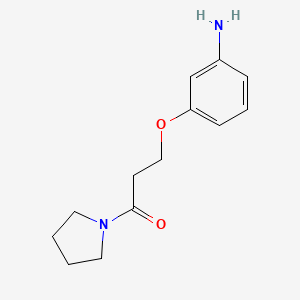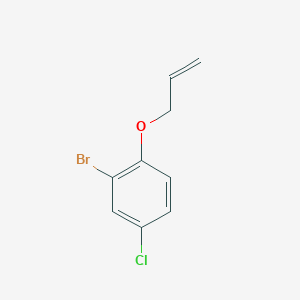![molecular formula C13H15F3O B7847269 Cyclopentyl [3-(trifluoromethyl)phenyl]methanol](/img/structure/B7847269.png)
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol
Descripción general
Descripción
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol is a useful research compound. Its molecular formula is C13H15F3O and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl [3-(trifluoromethyl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl [3-(trifluoromethyl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
- A study by Ozcubukcu et al. (2009) discusses a ligand, similar in structure to Cyclopentyl [3-(trifluoromethyl)phenyl]methanol, used to form a stable complex with CuCl. This complex acts as an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition reactions due to its low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).
Synthesis of Cyclopenta[b]indole Alkaloids
- Dong et al. (2014) explored the use of α-trifluoromethyl-(indol-3-yl)methanols, with a structure related to Cyclopentyl [3-(trifluoromethyl)phenyl]methanol, in a formal [3+2] cycloaddition. This process is crucial for constructing the five-membered carbocycle of 1-trifluoromethylated cyclopenta[b]indole alkaloids (Dong et al., 2014).
Synthesis of Neuroleptic Drug Models
- Caamaño et al. (1987) described the synthesis of trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, which is structurally similar to Cyclopentyl [3-(trifluoromethyl)phenyl]methanol. This synthesis aids in the investigation of properties of neuroleptic drugs (Caamaño et al., 1987).
Thermodynamic Analysis in Chemical Industry
- Yao et al. (2015) conducted a thermodynamic analysis of the synthesis of cyclopentanol from cyclopentene, a process relevant to the derivatives of Cyclopentyl [3-(trifluoromethyl)phenyl]methanol. This study offers insights into the chemical industry's use of such compounds (Yao et al., 2015).
Chiral Chromatographic Method in Antitubercular Compounds
- Research by Shekar et al. (2014) on Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, which shares a similar structural motif with Cyclopentyl [3-(trifluoromethyl)phenyl]methanol, developed a chiral chromatographic method. This method is vital for the analysis of stereoisomers in antitubercular compounds (Shekar et al., 2014).
Propiedades
IUPAC Name |
cyclopentyl-[3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9,12,17H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGHXCWFUHKVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B7847189.png)
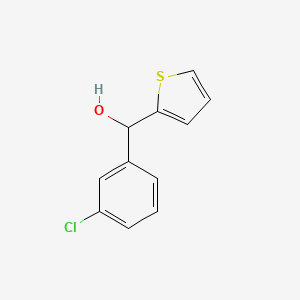
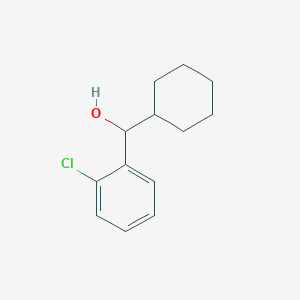
![2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847221.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone](/img/structure/B7847227.png)
![1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B7847232.png)
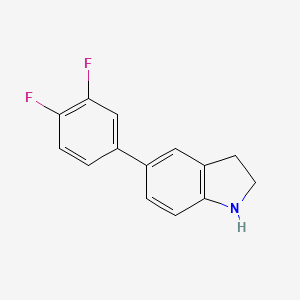
![Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine](/img/structure/B7847247.png)
